molecular formula C11H13N3O B1583253 Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- CAS No. 21678-63-7

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-

Cat. No.: B1583253
CAS No.: 21678-63-7
M. Wt: 203.24 g/mol
InChI Key: SXAFYCXJRMPQKO-UHFFFAOYSA-N
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Description

“Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-” is a chemical compound with the molecular formula C13H17N3O2 . It is also known as "N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl]acetamide" . The molecular weight of this compound is 247.29 .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-” consists of 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The compound is achiral, meaning it does not have a non-superimposable mirror image .

Properties

IUPAC Name

N-[3-(2-cyanoethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(15)14-11-5-2-4-10(8-11)13-7-3-6-12/h2,4-5,8,13H,3,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAFYCXJRMPQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066724
Record name Acetamide, N-[3-[(2-cyanoethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21678-63-7
Record name N-[3-[(2-Cyanoethyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21678-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-[(2-cyanoethyl)amino]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[3-[(2-cyanoethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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